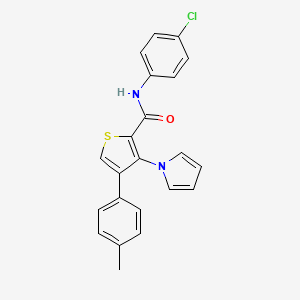

N-(4-chlorophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(4-chlorophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene core substituted with a pyrrole ring, a 4-methylphenyl group, and a 4-chlorophenyl carboxamide moiety. Its molecular formula is C₂₃H₁₈ClN₂OS (inferred from structural analogs in and ). The compound’s design integrates aromatic and heterocyclic components, which are common in medicinal chemistry for modulating solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2OS/c1-15-4-6-16(7-5-15)19-14-27-21(20(19)25-12-2-3-13-25)22(26)24-18-10-8-17(23)9-11-18/h2-14H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJIRXFFDJMJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pyrrole moiety: This step involves the reaction of the thiophene derivative with a pyrrole compound, often under catalytic conditions.

Substitution reactions:

Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the pyrrole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Explored as a lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)-piperazine-1-carboxamide

- Structural Differences : Replaces the thiophene-pyrrole core with a piperazine-pyrimidine system.

- Properties : The piperazine ring enhances solubility due to its basic nitrogen, while the pyrimidine group may improve DNA/interleukin interactions. Single-crystal X-ray data () confirm a planar pyrimidine ring, favoring π-stacking interactions .

- Bioactivity : Piperazine derivatives are common in antipsychotic and anticancer agents, suggesting divergent applications compared to the thiophene-based target compound.

N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (Thiophene Fentanyl)

- Structural Differences : Shares the thiophene-2-carboxamide motif but incorporates a piperidine-phenylethyl opioid pharmacophore.

- Properties : The piperidine group confers opioid receptor affinity (µ-opioid receptor Ki ~1–10 nM), whereas the target compound lacks this moiety, likely redirecting its bioactivity .

- Bioactivity: Thiophene fentanyl is a potent analgesic, highlighting how minor substituent changes drastically alter pharmacological profiles.

4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Structural Differences : Propyl group instead of 4-chlorophenyl at the carboxamide position.

- Properties: The 4-chlorophenyl substitution in the target compound increases molecular weight (Δ = ~35 g/mol) and lipophilicity (clogP ~4.5 vs.

- Synthesis : Both compounds likely share synthetic routes involving Suzuki-Miyaura coupling for thiophene functionalization (as in ).

Methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate

- Structural Differences : Thiazole ring and sulfonamide group replace the thiophene-pyrrole system.

- Properties : The sulfonamide improves solubility but may reduce blood-brain barrier penetration compared to the carboxamide group in the target compound. Thiazole rings are associated with antimicrobial activity (), whereas thiophene-pyrrole systems may favor kinase inhibition .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects : The pyrrole-thiophene core in the target compound may enhance π-π stacking interactions with aromatic residues in enzyme active sites, compared to piperazine () or thiazole () systems.

- Lipophilicity : The 4-chlorophenyl group increases clogP, suggesting improved cell membrane penetration over propyl or sulfonamide analogs.

- Synthetic Accessibility : Analogous to , palladium-catalyzed cross-coupling (e.g., Suzuki reaction) could be employed for scalable synthesis.

- Contradictions : While thiophene fentanyl () is bioactive at nM concentrations, the target compound’s lack of opioid pharmacophores implies distinct targets, underscoring the importance of substituent-driven design.

Biological Activity

N-(4-chlorophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that belongs to a class of thiophene derivatives. These compounds have gained attention for their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 392.9 g/mol. Its structure features a thiophene ring, a pyrrole moiety, and multiple aromatic substituents, which contribute to its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H17ClN2OS |

| Molecular Weight | 392.9 g/mol |

| CAS Number | 1358697-00-3 |

The biological activity of this compound is mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound's structural features allow it to modulate various biological pathways, leading to potential therapeutic effects.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

1. Anticancer Activity

Several studies have investigated the anticancer potential of thiophene derivatives similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation.

2. Antimicrobial Properties

Compounds in this class have also been evaluated for antimicrobial activity. Certain derivatives demonstrate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

3. Anti-inflammatory Effects

The anti-inflammatory properties of thiophene derivatives have been explored in various models. These compounds may inhibit pro-inflammatory cytokines and pathways, contributing to their therapeutic potential in inflammatory diseases.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study 1: A derivative similar to this compound was tested for its cytotoxicity against A549 cells, showing an IC50 value of approximately 50 µM, indicating moderate potency .

- Study 2: Another study assessed the anti-inflammatory properties of related compounds in vitro and found significant reductions in TNF-alpha levels in treated macrophages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.